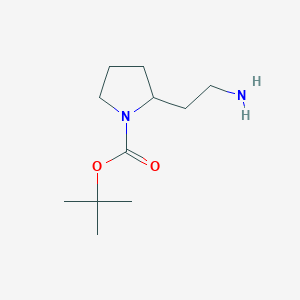

2-(Aminoethyl)-1-N-Boc-pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYKQOGWPICUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627343 | |

| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370069-29-7 | |

| Record name | tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 370069-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of the Pyrrolidine Moiety in Contemporary Chemical Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug discovery. nih.govnih.govfrontiersin.org Its prevalence in a vast array of natural products, particularly alkaloids, highlights its biological relevance. nih.govfrontiersin.org The significance of the pyrrolidine scaffold in modern research can be attributed to several key factors:

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. This "pseudorotation" contributes to the stereochemistry of a molecule, which is crucial for specific biological interactions. nih.gov

Structural Diversity: The pyrrolidine nucleus is a versatile scaffold that can be readily modified, allowing for the creation of a wide range of derivatives with diverse biological activities. nih.govnih.gov Substitutions at various positions on the ring can optimize a compound's pharmacological profile and enhance its interaction with specific biological targets. nih.gov

Biological Activity: Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties. frontiersin.org This versatility makes them attractive starting points for the development of new therapeutic agents. nih.govfrontiersin.org

Chirality: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. nih.gov This is particularly important as the biological activity of a drug candidate can be highly dependent on its specific stereochemistry, influencing how it binds to enantioselective proteins. nih.gov

The Role of the N Boc Protecting Group in Amine and Peptide Chemistry

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the intricate field of peptide chemistry. total-synthesis.comnih.govspringernature.commasterorganicchemistry.com Its primary function is to temporarily block the reactive amine group, preventing it from participating in unwanted side reactions while other chemical transformations are carried out on the molecule. total-synthesis.comnih.gov

The utility of the N-Boc group stems from its specific chemical properties:

Stability: The Boc group is robust and stable under a variety of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.govresearchgate.net This stability ensures that the protecting group remains intact throughout multi-step syntheses.

Acid-Lability: A key advantage of the Boc group is its susceptibility to cleavage under mild acidic conditions. total-synthesis.comnih.govfishersci.co.uk Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can efficiently remove the Boc group, regenerating the free amine. total-synthesis.comfishersci.co.uk This controlled deprotection is crucial for sequential synthetic strategies.

Orthogonality: The acid-labile nature of the Boc group makes it "orthogonal" to other common protecting groups, such as the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-cleavable Cbz (benzyloxycarbonyl) group. total-synthesis.com This orthogonality allows for the selective removal of one protecting group in the presence of others, a fundamental principle in complex molecule and peptide synthesis. total-synthesis.commasterorganicchemistry.comorganic-chemistry.org

Application in Peptide Synthesis: In solid-phase peptide synthesis (SPPS), the Boc group has historically been used to protect the α-amino group of amino acids. nih.govspringernature.com This strategy is particularly advantageous for the synthesis of hydrophobic peptides and those containing ester or thioester moieties. nih.govspringernature.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.comorganic-chemistry.org The deprotection mechanism involves protonation of the carbonyl oxygen by an acid, which triggers the fragmentation of the carbamate (B1207046) into a stable tertiary carbocation (which then forms isobutene) and the release of carbon dioxide, driving the reaction forward. total-synthesis.com

2 Aminoethyl 1 N Boc Pyrrolidine As a Key Chiral and Heterocyclic Building Block in Synthetic Chemistry

2-(Aminoethyl)-1-N-Boc-pyrrolidine stands out as a valuable chiral and heterocyclic building block in the field of synthetic chemistry. srdorganics.com Its structure incorporates the advantageous features of the pyrrolidine (B122466) ring and the N-Boc protecting group, making it a versatile intermediate for the synthesis of more complex molecules, particularly in medicinal chemistry and asymmetric synthesis. mdpi.comchemdad.com

Key Attributes and Applications:

Chirality and Asymmetric Synthesis: The presence of a chiral center in the pyrrolidine ring of this compound makes it a crucial component in asymmetric synthesis. mdpi.comresearchgate.netnih.gov Chiral building blocks like this are essential for creating enantiomerically pure pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. It is used in the synthesis of chiral ligands and organocatalysts that can, in turn, be used to control the stereochemistry of chemical reactions. mdpi.com For instance, it can serve as a precursor for prolinamide derivatives used in asymmetric Michael additions. mdpi.com

Heterocyclic Scaffold: As a heterocyclic building block, it provides a pre-formed five-membered nitrogen-containing ring system. srdorganics.com This is advantageous for chemists as it simplifies the synthesis of larger molecules that incorporate this common and biologically relevant motif. nih.govfrontiersin.org

Functional Group Handles: The molecule possesses two key functional groups: a Boc-protected secondary amine within the pyrrolidine ring and a primary aminoethyl side chain. The Boc group provides stability and allows for selective deprotection to reveal the secondary amine when needed. The primary amino group on the ethyl side chain is available for a variety of chemical transformations, such as nucleophilic substitution or acylation, allowing for the attachment of other molecular fragments.

Medicinal Chemistry Applications: This compound serves as a scaffold in drug discovery and development. The aminoethyl side chain can participate in hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors, influencing their activity. For example, it has been utilized in the synthesis of peptide-based drugs.

Synthesis of Complex Molecules: this compound is an intermediate in the synthesis of a variety of complex organic molecules. chemdad.com Its reactivity allows for its incorporation into larger, more intricate structures, contributing to the development of new pharmaceutical agents.

The synthesis of this compound itself can be achieved through various synthetic routes, often starting from readily available chiral precursors like proline. For example, (R)-2-(aminoethyl)-1-N-Boc-pyrrolidine can be synthesized from a primary alcohol via nucleophilic substitution with ethylenediamine.

Advanced Synthetic Methodologies for this compound and its Stereoisomers

The synthesis of this compound and its stereoisomers is of significant interest due to the prevalence of the pyrrolidine scaffold in biologically active compounds, including drugs and natural products. nih.govmdpi.com The pyrrolidine ring's three-dimensional structure and its ability to be functionalized make it a valuable building block in medicinal chemistry. nih.gov This article details advanced synthetic strategies for preparing this specific compound, focusing on methods for functionalizing the pyrrolidine ring and introducing the aminoethyl side chain.

Academic Research Perspectives in Medicinal Chemistry and Drug Discovery Utilizing 2 Aminoethyl 1 N Boc Pyrrolidine

Pyrrolidine (B122466) Scaffold as a Pharmacophore in Rational Drug Design

The pyrrolidine ring, a core component of 2-(Aminoethyl)-1-N-Boc-pyrrolidine, is a highly valued scaffold in medicinal chemistry. nih.govnih.govresearchgate.netdntb.gov.uafrontiersin.org Its non-planar, sp³-hybridized nature allows for the creation of molecules with well-defined three-dimensional structures, a critical aspect in the design of drugs that can effectively interact with biological targets. nih.govnih.govresearchgate.netdntb.gov.ua

Exploration of Pharmacophore Space and Three-Dimensional Coverage

The saturated pyrrolidine ring offers significant advantages in exploring pharmacophore space due to its inherent three-dimensionality. nih.govnih.govresearchgate.netdntb.gov.ua Unlike flat, aromatic rings, the puckered nature of the pyrrolidine scaffold, a phenomenon known as "pseudorotation," provides enhanced three-dimensional (3D) coverage. nih.govnih.govresearchgate.net This structural flexibility allows medicinal chemists to design a wider array of molecular shapes, increasing the probability of achieving optimal interactions with the binding sites of target proteins. nih.govrsc.org The ability to control the conformation of the pyrrolidine ring through the strategic placement of substituents is a powerful tool in diversity-oriented synthesis, enabling the creation of libraries of compounds with diverse 3D structures. nih.gov

The table below illustrates the key differences between aromatic and saturated scaffolds in the context of drug design.

| Feature | Aromatic Scaffolds (e.g., Pyrrole) | Saturated Scaffolds (e.g., Pyrrolidine) |

| Hybridization | sp² | sp³ |

| Geometry | Planar (2D) | Non-planar (3D) |

| Conformational Flexibility | Rigid | Flexible (Pseudorotation) |

| 3D Space Exploration | Limited | Extensive |

This table highlights the superior ability of saturated scaffolds like pyrrolidine to explore three-dimensional space compared to their aromatic counterparts.

Stereochemical Influence on Ligand-Target Interactions and Biological Activity

The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in determining the biological activity of a molecule. nih.govnih.govresearchgate.netdntb.gov.ua The chiral centers within the pyrrolidine scaffold allow for the synthesis of stereoisomers, which can exhibit significantly different binding affinities and efficacies towards their biological targets. nih.govnih.govresearchgate.net This is because proteins and other biological macromolecules are themselves chiral, and therefore often interact preferentially with one enantiomer or diastereomer of a drug molecule.

The spatial orientation of substituents on the pyrrolidine ring can dictate the binding mode of a ligand to its target protein. nih.gov For instance, research has shown that different stereoisomers of pyrrolidine-containing compounds can lead to distinct biological profiles due to their differential binding to enantioselective proteins. nih.govnih.govresearchgate.net This stereochemical control is a fundamental principle in rational drug design, enabling the development of highly selective and potent therapeutic agents. The chiral nature of this compound makes it a valuable starting material for the synthesis of such stereochemically defined molecules.

Development of Bioactive Molecules and High-Potency Active Pharmaceutical Ingredients (HPAPIs)

The unique structural and chemical properties of this compound make it an important intermediate in the synthesis of a wide range of bioactive molecules, including high-potency active pharmaceutical ingredients (HPAPIs). contractpharma.comevonik.comadragos-pharma.com HPAPIs are pharmacologically active at very low doses, and their development is a growing area of focus in the pharmaceutical industry, particularly in oncology and for the treatment of inflammatory and viral diseases. contractpharma.comadragos-pharma.com

Design and Synthesis of Enzyme Inhibitors

The this compound scaffold is a valuable starting point for the design and synthesis of various enzyme inhibitors. The aminoethyl side chain can be readily modified to introduce functional groups that can interact with the active site of a target enzyme, leading to its inhibition. For example, pyrrolidine derivatives have been investigated as inhibitors of enzymes such as acetyl-CoA carboxylase (ACC), which is a target for the treatment of metabolic disorders like obesity and diabetes. google.com The synthesis of such inhibitors often involves coupling reactions where the amino group of the deprotected 2-(aminoethyl)pyrrolidine participates in the formation of amide bonds.

The following table provides examples of enzyme classes that have been targeted with pyrrolidine-based inhibitors.

| Enzyme Class | Therapeutic Area | Reference |

| Acetyl-CoA Carboxylase (ACC) | Metabolic Disorders | google.com |

| Tumor Necrosis Factor-α (TNF-α) | Autoimmune Diseases | nih.gov |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | acs.org |

This table showcases the diverse applications of pyrrolidine-based scaffolds in the development of enzyme inhibitors for various diseases.

Ligands for Specific Receptors and Molecular Targets

The versatility of the this compound structure allows for its use in creating ligands that can bind to specific receptors and other molecular targets with high affinity and selectivity. The pyrrolidine ring can serve as a central scaffold, with the aminoethyl side chain providing a point for diversification to optimize interactions with the target. For example, pyrrolidine derivatives have been synthesized as ligands for G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes. nih.gov The ability to synthesize specific stereoisomers of these ligands is critical for achieving the desired pharmacological effect. nih.gov

Applications in Research for Neurological Disorders

The pyrrolidine scaffold is of significant interest in the development of drugs for neurological disorders. Research has shown that pyrrolidine derivatives can exhibit activity against conditions such as epilepsy and may have potential in treating other central nervous system (CNS) diseases. nih.gov The ability of these compounds to cross the blood-brain barrier is a key consideration in their design. The structural features of this compound can be modified to enhance its CNS penetration and target specific neuronal receptors or enzymes. For instance, research into pyrrolidine-based compounds has explored their potential as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies of Pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. nih.gov For derivatives of the pyrrolidine scaffold, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Research into pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in inflammation and pain, has revealed key SAR insights. nih.gov Modifications to various parts of the molecule significantly impact its inhibitory activity. For instance, small, lipophilic substituents at the 3-position of the phenyl ring attached to the amide were found to be optimal for potency. nih.gov Furthermore, the nature of the linker between the pyrrolidine and the amide moiety plays a crucial role in both potency and selectivity. While conformationally flexible linkers tended to increase inhibitory potency against NAAA, they often led to a decrease in selectivity over the related enzyme, fatty acid amide hydrolase (FAAH). nih.gov Conversely, conformationally restricted linkers, while not enhancing NAAA inhibitory potency, improved selectivity. nih.gov

Table 1: SAR of Pyrrolidine Amide Derivatives as NAAA Inhibitors nih.gov

| Compound/Modification | Position of Modification | Observed Effect on Activity |

| Small lipophilic substituents | 3-position of the terminal phenyl group | Optimal potency |

| Conformationally flexible linkers | Linker between pyrrolidine and amide | Increased inhibitory potency, reduced selectivity |

| Conformationally restricted linkers | Linker between pyrrolidine and amide | Did not enhance potency, improved selectivity |

| Rigid 4-phenylcinnamoyl group | Acyl group on the pyrrolidine nitrogen | Development of low micromolar potent NAAA inhibitors |

In a different therapeutic area, a series of 3-arylpyrrolidine-2-carboxamide derivatives were designed and synthesized as melanocortin-4 receptor (MC4-R) ligands, which are of interest for treating metabolic disorders. nih.gov This study highlighted the profound impact of stereochemistry on biological activity. It was discovered that the (2R,3R)-pyrrolidine isomer exhibited the most potent affinity for the MC4-R among the four possible stereoisomers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. drugbank.com While specific QSAR models for derivatives of this compound are not extensively reported, studies on other pyrrolidine derivatives demonstrate the utility of this approach. For example, 3D-QSAR studies on pyrrolidine derivatives as neuraminidase inhibitors have shown that electrostatic and hydrogen bond interactions are major contributors to their inhibitory activity. researchgate.net Such models can be invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Elucidation of Mechanisms of Action for Derived Bioactive Compounds

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. For compounds derived from the pyrrolidine scaffold, a variety of mechanisms have been elucidated.

In the case of pyrrolidine amide derivatives that inhibit NAAA, kinetic and dialysis studies have provided insight into their mode of action. One potent derivative, bearing a rigid 4-phenylcinnamoyl group, was found to inhibit NAAA through a competitive and reversible mechanism. nih.gov Further investigation into its anti-inflammatory properties revealed that its effects in a lipopolysaccharide (LPS)-induced acute lung injury model could be blocked by pre-treatment with a PPAR-α antagonist. nih.gov This suggests that the anti-inflammatory action of this compound is mediated, at least in part, through the PPAR-α signaling pathway. nih.gov

Another example comes from the study of pyrrolidine-5,5-trans-lactams as inhibitors of human cytomegalovirus (HCMV) protease, a serine protease essential for viral replication. acs.org Mass spectrometry studies established that these compounds act as mechanism-based inhibitors. acs.org They were shown to bind covalently and reversibly to the protease in a time-dependent manner, which is consistent with the acylation of the active site nucleophile, Serine 132. acs.org This detailed mechanistic understanding confirms the targeted nature of these inhibitors.

The general structural features of 2-(aminoethyl)pyrrolidine derivatives, particularly the aminoethyl side chain, suggest a propensity for forming key interactions with biological targets. The primary amine can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor or participate in electrostatic interactions, which are fundamental to molecular recognition at enzyme active sites or receptor binding pockets.

Comparative Analysis with Structurally Similar Pyrrolidine Analogues and Stereoisomers

The biological activity of pyrrolidine derivatives can be exquisitely sensitive to their stereochemistry and the nature of substituents. A comparative analysis of structurally similar analogues and stereoisomers is therefore a critical aspect of medicinal chemistry research.

The N-Boc protecting group in this compound is one of several commonly used protecting groups in organic synthesis. Analogues with other protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) or Cbz (benzyloxycarbonyl), are also commercially available. While these groups are typically removed to yield the final active compound, their presence in synthetic intermediates can influence the course of a reaction and the properties of the intermediate itself. The choice of protecting group is often dictated by the specific reaction conditions required in a synthetic sequence.

Table 2: Comparison of Structurally Similar Pyrrolidine Analogues

| Compound Name | Structure | Key Differentiating Feature |

| This compound | N-Boc protecting group | |

| (S)-2-(Aminomethyl)-1-N-Boc-pyrrolidine | Aminomethyl side chain | |

| (R)-2-(Aminomethyl)-1-N-Boc-pyrrolidine | (R)-enantiomer of the aminomethyl analogue | |

| 1-(2-Aminoethyl)pyrrolidine | Unprotected pyrrolidine nitrogen |

Catalytic Applications and Ligand Design Incorporating 2 Aminoethyl 1 N Boc Pyrrolidine

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis[22],[13],

Transition Metal-Catalyzed Asymmetric Transformations[19],[23],

Palladium-Catalyzed C(sp3)–H Arylation of N-Boc-Pyrrolidines

The palladium-catalyzed C(sp3)–H arylation of N-Boc-pyrrolidines is a powerful tool for the synthesis of complex molecules, allowing for the direct formation of carbon-carbon bonds on the pyrrolidine (B122466) ring. Research in this area has explored the use of various directing groups and chiral ligands to control the regioselectivity and enantioselectivity of the transformation. However, a thorough search of available data does not indicate that 2-(Aminoethyl)-1-N-Boc-pyrrolidine has been specifically employed or studied as a ligand in this reaction. The literature tends to focus on other types of chiral ligands to achieve asymmetric induction in similar C-H activation/arylation reactions.

Iridium-Catalyzed Asymmetric Hydrogenation of Imines

Similarly, the field of iridium-catalyzed asymmetric hydrogenation of imines is a highly developed area for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and fine chemical industries. The efficacy of these reactions heavily relies on the design of the chiral ligand, which coordinates to the iridium center and dictates the stereochemical outcome of the hydrogenation. A wide variety of chiral ligands, including those with diamine backbones, have been successfully utilized. Nevertheless, there is no specific mention in the surveyed scientific literature of this compound being used as a ligand in this particular catalytic system.

Role in Chiral Induction and Enantiodiscrimination in Catalytic Processes

The structural features of this compound, namely its chiral pyrrolidine backbone and the presence of two nitrogen atoms for potential metal coordination, suggest its potential as a chiral ligand in asymmetric catalysis. In principle, such a molecule could be effective in creating a chiral environment around a metal center, thereby inducing enantioselectivity in a catalytic transformation. However, without specific examples of its application in the scientific literature, any discussion of its role in chiral induction and enantiodiscrimination for the specified palladium and iridium-catalyzed reactions would be purely speculative. The development and application of new chiral ligands are subjects of ongoing research, and it is possible that the catalytic potential of this compound has not yet been explored or reported in the context of the requested reactions.

Advanced Characterization and Computational Studies of 2 Aminoethyl 1 N Boc Pyrrolidine Derivatives in Research

Mechanistic Investigations using Computational Chemistry

Computational chemistry has emerged as a powerful tool for investigating the intricacies of reaction mechanisms involving pyrrolidine (B122466) derivatives. nih.govrsc.org These methods provide insights into reaction pathways and transition states that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) has proven to be a particularly valuable method for modeling the reactions of pyrrolidine derivatives. nih.govrsc.org DFT calculations are used to map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves locating the transition state structures, which represent the highest energy point along the reaction coordinate.

For instance, in the synthesis of pyrrolidinedione derivatives, DFT calculations have been employed to study all stages of a one-pot synthesis, including Michael addition, a Nef-type rearrangement, and cyclization to form the pyrrolidine ring. rsc.org These calculations revealed that the energy barrier for the deprotonated nitromethane (B149229) addition to coumarin (B35378) is 21.7 kJ mol⁻¹, while the proton transfer from the methylene (B1212753) to the nitro group has a significantly higher barrier of 197.8 kJ mol⁻¹. rsc.org Furthermore, the study showed that the migration of an oxygen atom within the nitromethyl group is facilitated by a water molecule, with the lowest energy barrier being 142.4 kJ mol⁻¹. rsc.org The final cyclization step was found to have a very low energy barrier of 11.9 kJ mol⁻¹, although the necessary tautomerization of the nitrosohydroxymethyl group has a high barrier of 178.4 kJ mol⁻¹. rsc.org

Similarly, in the study of pyridine (B92270) derivatives, DFT has been used to compute the optimized geometrical structure parameters and steric energies of the compounds. nih.gov

Understanding and Prediction of Regio- and Stereoselectivity

DFT calculations are also instrumental in understanding and predicting the regio- and stereoselectivity of reactions involving pyrrolidine derivatives. rsc.orgmedjchem.com By comparing the activation energies of different possible reaction pathways, researchers can predict which regio- or stereoisomer is more likely to be formed.

A study on the 1,3-dipolar cycloaddition reactions to form dispirooxindole derivatives utilized DFT calculations at the M06-2X/6-31G(d,p) level to understand the mechanism and the observed differences in regioselectivity. rsc.org This theoretical approach helps in rationalizing why certain amino acids lead to the formation of specific regioisomers. rsc.org In another example, DFT calculations at the B3LYP/6-311+G(d,p) level were used to study the chemoselectivity and stereospecificity of the addition of morpholine (B109124) and meta-chloroperoxybenzoic acid (m-CPBA) to 9α-hydroxyparthenolide. medjchem.com The results indicated that the reaction with morpholine occurs at the C3=C4 double bond, whereas epoxidation with m-CPBA happens at the C1=C2 double bond. medjchem.com

The prediction of regioselectivity is not limited to thermal reactions. A message passing neural network (MPNN) framework, informed by chemical knowledge, has been developed to predict the major products of metal-catalyzed cross-coupling reactions, achieving a high accuracy of 96.51% on a test set of eight common reaction types. rsc.org This highlights the growing synergy between computational chemistry and data-driven approaches in predicting reaction outcomes.

Spectroscopic Elucidation of Molecular Structures

Spectroscopic techniques are indispensable for the structural characterization of 2-(Aminoethyl)-1-N-Boc-pyrrolidine and its derivatives, providing detailed information about their connectivity, conformation, and molecular weight. rdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide information about the hydrogen and carbon framework of the molecule, respectively.

For this compound, the ¹H NMR spectrum shows characteristic signals for the tert-butyl protons of the Boc group at approximately δ 1.43 ppm and the pyrrolidine ring protons between δ 2.5–3.5 ppm. The specific chemical shifts and coupling patterns of the pyrrolidine and aminoethyl protons can be used to determine the substitution pattern and relative stereochemistry. For example, in a derivative, 1-(2-Aminoethyl)pyrrolidine, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the different protons in the molecule, such as at δ 2.807, 2.53, 2.51, and 1.77 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for Pyrrolidine Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| This compound | - | δ 1.43 (s, 9H, Boc), δ 2.5–3.5 (m, pyrrolidine ring protons) |

| 1-(2-Aminoethyl)pyrrolidine | CDCl₃ | δ 2.807, 2.53, 2.51, 1.77 chemicalbook.com |

This table is for illustrative purposes. Actual chemical shifts can vary depending on the specific derivative and experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound, HRMS confirms the molecular ion [M+H]⁺ at an m/z of 214.30, which corresponds to the molecular formula C₁₁H₂₂N₂O₂. This level of accuracy is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

X-ray Crystallography for Definitive Conformation and Stereochemistry Determination

While spectroscopic methods provide valuable structural information, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation.

For derivatives of pyrrolidine, X-ray crystallography has been used to confirm the structures of various products. For example, in the synthesis of pyrrolidine-2,5-diones and related heterocycles from acetoacetanilides, X-ray crystallography was used to confirm the structures of the resulting products. researchgate.net Similarly, the stereochemical outcome of 1,3-dipolar cycloaddition reactions leading to dispirooxindoles was definitively determined by single-crystal X-ray diffraction analysis. rsc.org In another study, the structure of 3(4-pyridil-methyl)amino-pyrrolidine-2,5-dione was established by X-ray crystallography, revealing the close packing of the orthorhombic crystals. researchgate.net These crystallographic studies provide precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's geometry. This information is invaluable for understanding intermolecular interactions in the solid state and for validating the results of computational models.

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(Aminoethyl)-1-N-Boc-pyrrolidine with high purity?

Methodological Answer: The synthesis typically involves Boc-protection of pyrrolidine derivatives under anhydrous conditions. Key steps include:

- Dissolving the starting material (e.g., pyrrolidine) in dichloromethane (DCM) and cooling to 0–5°C to minimize side reactions .

- Slow addition of Boc-anhydride (Boc₂O) with a base like triethylamine (TEA) to ensure controlled N-Boc protection .

- Quenching the reaction with aqueous HCl, followed by phase separation, washing (water and brine), drying (Na₂SO₄), and solvent removal under reduced pressure .

- Avoiding further purification if intermediates are unstable, as noted in protocols where crude products are directly used in subsequent steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Validation requires a multi-technique approach:

- ¹H/¹³C NMR : Confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons in Boc appear as a singlet at ~1.4 ppm .

- IR Spectroscopy : Verify carbonyl stretches (C=O) of the Boc group at ~1680–1720 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., [M+H]+ for C₁₀H₂₀N₂O₂: calculated 200.28, observed 200.28 ± 0.01) .

- Chiral HPLC/GC : Assess enantiopurity if stereogenic centers are present, though this may require derivatization .

Advanced Research Questions

Q. How does chiral ligand selection influence enantioselective α-arylation of N-Boc-pyrrolidine derivatives?

Methodological Answer: Chiral ligands dictate stereochemical outcomes in transition-metal catalysis. For example:

- Sparteine-Mediated Deprotonation : The (-)-sparteine·sec-BuLi complex generates a 2-pyrrolidinolithium intermediate with high enantiomeric ratios (er = 96:4). This step is critical for stereochemical rigidity .

- Transmetalation to Zinc : Converting the lithiated species to a zinc reagent (via ZnCl₂) stabilizes the intermediate and enables room-temperature Pd-catalyzed coupling with aryl halides .

- Catalyst System : Pd(OAc)₂ with PtBu₃−HBF₄ enhances coupling efficiency. Excess ligand (e.g., 1.2 equiv PtBu₃) minimizes side reactions like β-hydride elimination .

Q. What computational strategies predict stereochemical outcomes in deprotonation reactions of N-Boc-pyrrolidine?

Methodological Answer: Density Functional Theory (DFT) calculations model transition states and thermodynamics:

- Transition-State Analysis : Compare activation barriers for pro-R vs. pro-S hydrogen abstraction. For N-Boc-piperidine, computational studies revealed preferential removal of the thermodynamically less acidic pro-S hydrogen, aligning with experimental er = 87:13 .

- Thermodynamic vs. Kinetic Control : Simulations differentiate between pathways. Higher activation energies for N-Boc-piperidine vs. pyrrolidine explain slower reaction rates and lower enantioselectivity .

- Solvent Effects : Implicit solvation models (e.g., PCM for DCM) refine predictions of intermediate stability .

Q. How can competing side reactions during metallation of N-Boc-pyrrolidine intermediates be mitigated?

Methodological Answer: Key strategies include:

- Temperature Control : Maintain sub-ambient temperatures (-78°C) to suppress sec-BuLi addition to the Boc carbamate, a major side reaction in piperidine systems .

- Ligand Stoichiometry : Use excess (-)-sparteine (2.0 equiv) to stabilize the lithiated intermediate and prevent aggregation, which promotes undesired pathways .

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., tosyloxy) to enhance acidity at the desired α-position, as seen in N-Boc-4-tosyloxypiperidine deprotonation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.